4-Aminobutanal 4-Aminobutanal 4-aminobutanal is an omega-aminoaldehyde that is butanal in which one of the hydrogens of the terminal methyl group has been replaced by an amino group. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is an omega-aminoaldehyde and an aminobutanal. It is a conjugate base of a 4-ammoniobutanal.
4-Aminobutyraldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-Aminobutanal is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
4-aminobutanal is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 4390-05-0
VCID: VC21334899
InChI: InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2
SMILES:
Molecular Formula: C4H9NO
Molecular Weight: 87.12 g/mol

4-Aminobutanal

CAS No.: 4390-05-0

VCID: VC21334899

Molecular Formula: C4H9NO

Molecular Weight: 87.12 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Aminobutanal - 4390-05-0

Description

4-Aminobutanal, also known as gamma-aminobutyraldehyde, is a chemical compound that plays a significant role in various biochemical processes. It is an intermediate in the metabolism of certain amino acids and neurotransmitters, making it a compound of interest in both biological and chemical research. This article will delve into the properties, synthesis, and biological significance of 4-Aminobutanal, providing a comprehensive overview based on diverse and reliable sources.

Synthesis of 4-Aminobutanal

The synthesis of 4-Aminobutanal can be achieved through several methods, including the reduction of gamma-aminobutyric acid (GABA) derivatives or the reaction of 4-aminobutyric acid with reducing agents. These methods highlight the versatility of chemical synthesis techniques in producing this compound.

Synthesis Methods:

  • Reduction of GABA Derivatives: This involves converting GABA into its aldehyde form using appropriate reducing agents.

  • Reaction with Reducing Agents: 4-Aminobutyric acid can be converted into 4-Aminobutanal by reacting it with strong reducing agents.

Biological Significance

4-Aminobutanal is involved in the metabolism of neurotransmitters and amino acids. It is closely related to gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the brain. The conversion of GABA to 4-Aminobutanal can influence neurotransmitter levels and activity, potentially impacting neurological functions.

Biological Processes:

  • Neurotransmitter Metabolism: Plays a role in the catabolism of GABA.

  • Amino Acid Metabolism: Involved in the metabolic pathways of certain amino acids.

Research Findings

Recent studies have explored the role of 4-Aminobutanal in neurological disorders. For instance, alterations in GABA metabolism, which includes the conversion to 4-Aminobutanal, have been linked to conditions such as epilepsy and anxiety disorders.

Study FocusFindings
Neurological DisordersAlterations in GABA metabolism linked to epilepsy and anxiety.
Metabolic Pathways4-Aminobutanal acts as an intermediate in amino acid metabolism.
CAS No. 4390-05-0
Product Name 4-Aminobutanal
Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
IUPAC Name 4-aminobutanal
Standard InChI InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2
Standard InChIKey DZQLQEYLEYWJIB-UHFFFAOYSA-N
Canonical SMILES C(CC=O)CN
Appearance Liquid
Physical Description Solid
Purity > 95%
Quantity Milligrams-Grams
Synonyms 4-aminobutyraldehyde
gamma-aminobutyraldehyde
PubChem Compound 118
Last Modified Aug 15 2023

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